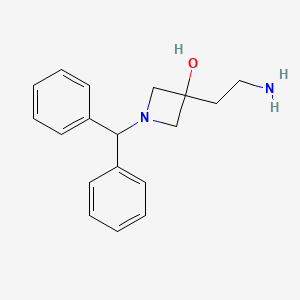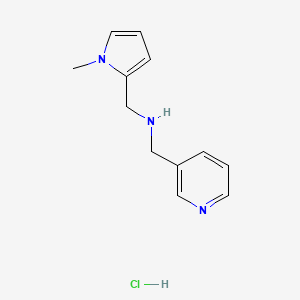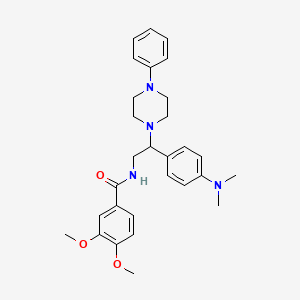
N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed using techniques like FTIR, NMR, and MS spectroscopies . Density functional theory (DFT) can be used to calculate the molecular structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the conditions and reagents used. For example, protodeboronation is a reaction that has been reported for boronic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods. For example, properties like density, boiling point, vapor pressure, and others can be estimated .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
A practical method for synthesizing orally active CCR5 antagonists highlights the importance of compounds related to N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide in medicinal chemistry. This synthesis involves esterification, Claisen type reactions, and Suzuki−Miyaura coupling, showcasing the compound's utility in developing therapeutic agents (Ikemoto et al., 2005).
Biological and Medicinal Applications
Research on fluorine-18-labeled 5-HT1A antagonists, with derivatives related to the compound , has been conducted to evaluate biological properties and develop new imaging agents for neurological applications. These compounds provide insights into receptor distributions and are valuable for understanding various psychiatric and neurological conditions (Lang et al., 1999).
Antipathogenic Activity
Compounds structurally similar to this compound have been explored for their antipathogenic activities. Specifically, thiourea derivatives have shown significant potential against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating the compound's relevance in developing novel antimicrobial agents (Limban et al., 2011).
Material Science Applications
The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from similar compounds demonstrate their importance in the field of material science. These polyamides, known for their excellent solubility, thermal stability, and electrochromic properties, indicate the versatility of this compound derivatives in developing advanced materials (Hsiao et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-12-5-6-17-14(9-12)10-13(7-8-22-17)18(21)20-16-4-2-3-15(19)11-16/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOMCGQGZWXXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)


![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)


![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)
